1-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound classified as a pyrrolidinone, characterized by the presence of a brominated phenyl group. Its molecular formula is CHBrNO, with a molecular weight of approximately 240.1 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
1-(3-Bromophenyl)pyrrolidin-2-one belongs to the class of heterocyclic compounds, specifically pyrrolidinones, which are cyclic amides containing a five-membered ring. Its classification can be further refined into subcategories based on its functional groups and structural features.
The synthesis of 1-(3-Bromophenyl)pyrrolidin-2-one typically involves several methods:
For instance, one synthesis route may involve the reaction of 4-bromoaniline with 3-bromobenzaldehyde in dichloromethane, followed by purification techniques such as silica gel chromatography to isolate the product . The yields for these reactions can vary, often achieving efficiencies above 50%.
1-(3-Bromophenyl)pyrrolidin-2-one features a pyrrolidine ring bonded to a carbonyl group and a brominated phenyl substituent. The structural formula can be represented as follows:
The compound exhibits specific spectral data that aids in its characterization:
1-(3-Bromophenyl)pyrrolidin-2-one can participate in various chemical reactions typical of amides and heterocycles:
For instance, reduction methods may utilize lithium aluminum hydride or catalytic hydrogenation techniques to convert the carbonyl functionality into an alcohol, showcasing its versatility in synthetic applications .
Research indicates that derivatives of pyrrolidinones may exhibit neuroprotective properties or act as inhibitors in various enzymatic pathways. Detailed studies would be necessary to elucidate specific mechanisms involving this compound.
Relevant data suggest that its physical properties align with those expected for similar heterocyclic compounds, making it suitable for various applications in organic synthesis .
1-(3-Bromophenyl)pyrrolidin-2-one has potential applications in:
The synthesis of 1-(3-bromophenyl)pyrrolidin-2-one (C₁₀H₁₀BrNO, MW 240.10) primarily leverages ring-contraction strategies from piperidine precursors, as established by Fan et al. [1]. This approach employs N-(3-bromophenyl)piperidine as the starting material, subjected to oxidative deformylative ring contraction under copper/Oxone catalysis. Key mechanistic steps include:
Reaction optimization (Table 1) revealed that Cu(OAc)₂ (2 equiv), Oxone (2 equiv), and KI (1 equiv) in acetonitrile at 80°C under O₂ afforded optimal yields (58%). Control experiments confirmed the necessity of both Cu(II) and Oxone, as omission eliminated product formation [1]. Substrate scope studies demonstrated compatibility with meta- and para-substituted aryl groups, though N-alkyl piperidines failed to react.
Table 1: Optimization of Ring-Contraction Synthesis [1]
Entry | Cu(II) Salt (equiv) | Oxidant (equiv) | Solvent | Yield (%) |
---|---|---|---|---|
4 | Cu(OAc)₂ (1) | Oxone (2) | CH₃CN | 50 |
8 | CuCl₂ (1) | Oxone (2) | CH₃CN | 21 |
12 | Cu(OAc)₂ (1) | Oxone (2) | DMF | 14 |
15 | Cu(OAc)₂ (2) | Oxone (2) | CH₃CN | 53 |
16 | Cu(OAc)₂ (2) | Oxone (2) | CH₃CN | 58* |
17 | None | Oxone (2) | CH₃CN | 0 |
*With 2 equiv KI.
Emerging methodologies exploit donor-acceptor (D-A) cyclopropanes as pivotal intermediates for pyrrolidin-2-one synthesis. Though not explicitly documented for 1-(3-bromophenyl) derivatives in the provided sources, this strategy is validated for analogous systems [4] [6]. The approach entails:
Microwave irradiation significantly enhances the synthesis of pyrrolidin-2-ones by reducing reaction times from hours to minutes and improving yields. A notable protocol involves:
The stereogenicity of pyrrolidin-2-one carbons critically influences biological activity and synthetic applications. For 1-(3-bromophenyl)pyrrolidin-2-one, C3/C4 stereocenters can be installed via:
Method | Conditions | Stereoselectivity | Application |
---|---|---|---|
Proline catalysis | L-Proline (20 mol%), DMSO, 25°C | Up to 95% ee | Desymmetrization of diketones |
Iridium borrowing hydrogen | [Ir]*(5 mol%), H₂ (50 psi) | >90% ee | N-Alkylation |
Rh-carbenoid insertion | [Rh₂(esp)₂], PhI=NTs | dr >20:1 | C–H functionalization |
The meta-bromo substituent’s steric bulk minimally perturbs stereoselectivity due to its distal position, enabling broad applicability in drug intermediates like vasicoline precursors [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1